molecular formula C16H15BrO2 B14614675 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 60291-38-5

1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No.: B14614675
CAS No.: 60291-38-5
M. Wt: 319.19 g/mol
InChI Key: LNIXLDMNAZUUGL-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a bromophenyl group attached to an ethenyl linkage, which is further connected to a dimethoxybenzene ring

Preparation Methods

The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene typically involves multiple steps. One common method includes:

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the dimethoxybenzene ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

60291-38-5

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethenyl]-3,5-dimethoxybenzene

InChI

InChI=1S/C16H15BrO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3

InChI Key

LNIXLDMNAZUUGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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